![molecular formula C15H17N3O4S2 B2536240 3-{[1-(ピリジン-2-イル)ピロリジン-3-イル]スルファモイル}チオフェン-2-カルボン酸メチル CAS No. 1798524-55-6](/img/structure/B2536240.png)

3-{[1-(ピリジン-2-イル)ピロリジン-3-イル]スルファモイル}チオフェン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

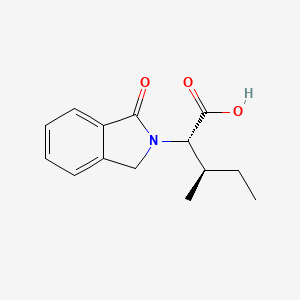

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S2 and its molecular weight is 367.44. The purity is usually 95%.

BenchChem offers high-quality methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

この化合物は、ピロリジン環を含んでいます。ピロリジン環は、5員環の窒素複素環であり、創薬化学者によってヒト疾患の治療のための化合物を得るために広く使用されています . ピロリジン環は、分子の立体化学に寄与し、環の非平面性により三次元的な被覆率を高めます .

キナーゼ阻害

類似の構造を持つ化合物は、CK1γおよびCK1εに対してナノモルレベルの活性を示しており、この化合物はキナーゼ阻害に潜在的に使用できることを示唆しています .

抗線維化活性

この化合物の構造は、抗線維化活性で知られるピリミジン誘導体の構造と似ています . そのため、この化合物は、線維化疾患の治療に潜在的に使用できる可能性があります .

コラーゲン阻害

類似の構造を持つ化合物は、コラーゲンの発現を効果的に阻害することが判明しています . これは、この化合物がコラーゲン阻害を必要とする治療法に潜在的に使用できることを示唆しています .

ヒドロキシプロリン含有量削減

類似の化合物は、in vitroで細胞培養培地のヒドロキシプロリン含有量を減少させることが判明しています . これは、この化合物がヒドロキシプロリン含有量の削減を必要とする治療法に潜在的に使用できることを示唆しています .

除草活性

この化合物の構造は、特定の除草剤の構造と似ています . そのため、この化合物は、新しい除草剤の開発に潜在的に使用できる可能性があります .

作用機序

Target of Action

The compound could potentially interact with various biological targets, such as enzymes, receptors, or ion channels. The pyridine and pyrrolidine moieties in the structure suggest potential interaction with aromatic amino acid residues in proteins .

Mode of Action

The compound might bind to its target, causing conformational changes that alter the target’s activity. The sulfamoyl group could potentially form hydrogen bonds with the target, while the thiophene moiety could participate in π-π stacking interactions .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the metabolic pathway the enzyme is involved in .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would greatly influence its bioavailability. The presence of the methyl group might enhance its lipophilicity, potentially aiding in cellular absorption .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular signaling, gene expression, or metabolic activity .

Action Environment

Various environmental factors, such as pH, temperature, and the presence of other biomolecules, could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment .

生化学分析

Biochemical Properties

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enzymes that have stereospecific binding sites, influencing the enzyme’s activity . The pyridine moiety can form hydrogen bonds with amino acid residues in proteins, affecting protein conformation and function . Additionally, the thiophene carboxylate group can participate in electron transfer reactions, which are crucial in metabolic pathways .

Cellular Effects

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate has been observed to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to altered gene expression and cellular metabolism . For example, the compound may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Furthermore, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on biological processes changes significantly at specific dosage levels .

Metabolic Pathways

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . For instance, the compound may inhibit or activate key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can affect overall cellular metabolism and energy balance .

Transport and Distribution

The transport and distribution of methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its biological effects .

Subcellular Localization

Methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes .

特性

IUPAC Name |

methyl 3-[(1-pyridin-2-ylpyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(6-9-23-14)24(20,21)17-11-5-8-18(10-11)13-4-2-3-7-16-13/h2-4,6-7,9,11,17H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJITDMRWDUYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)

![methyl 4-(2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2536158.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)

![[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate](/img/structure/B2536161.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2536166.png)

![1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2536170.png)

![2-(3-Methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2536171.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2536175.png)

![N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2536176.png)

![N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2536178.png)

![N-[cyano-(2,4-difluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2536180.png)